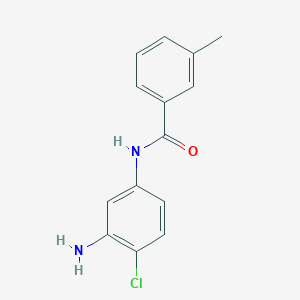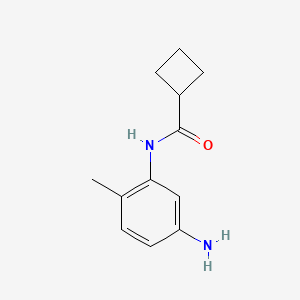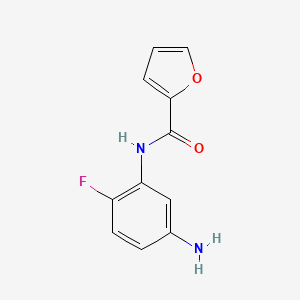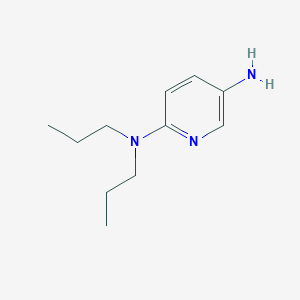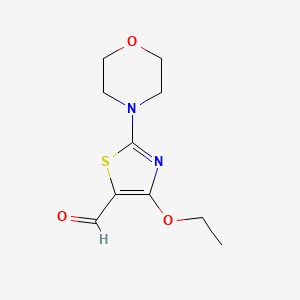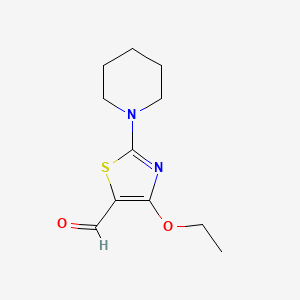
1-(6-Bromopyridin-2-YL)-N-methylmethanamine
Übersicht
Beschreibung
“1-(6-Bromopyridin-2-YL)-N-methylmethanamine” is a chemical compound that is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound. It has a CAS number of 263718-60-1 and a molecular weight of 201.07 .
Physical And Chemical Properties Analysis
“1-(6-Bromopyridin-2-YL)-N-methylmethanamine” is a solid at 20 degrees Celsius and should be stored under inert gas at a temperature between 0-10°C. It is air sensitive .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-Fibrosis Drug Development
In pharmacology, this compound has been utilized in the synthesis of novel pyrimidine derivatives, which show promise in anti-fibrosis activity. These derivatives have been tested against hepatic stellate cells and have shown better anti-fibrotic activities than some existing drugs . The potential to develop new anti-fibrotic drugs from this compound is significant, given the limited treatment options currently available for fibrotic diseases.
Material Science: Advanced Material Synthesis
In material science, derivatives of this compound are used to create advanced materials with specific crystalline structures. These materials are characterized using X-ray diffraction studies and exhibit unique intermolecular interactions, which are crucial for the development of new materials with desired physical properties.
Chemical Synthesis: Heterocyclic Building Blocks
This compound serves as a building block in chemical synthesis, particularly in the construction of heterocyclic compounds. It is involved in multiple steps of synthesis, including bromination and demethylation, which are essential for introducing functional groups and forming complex molecular frameworks.
Biochemistry: Antioxidant and Antibacterial Properties
In biochemistry, the compound’s derivatives have been analyzed for their antioxidant and antibacterial properties. These properties are inferred from their synthesis and molecular structure, indicating potential applications in pharmaceuticals or as functional materials.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, the compound and its derivatives can be used as standards or reagents in chromatographic analysis to identify or quantify substances within a mixture. Their stability and reactivity make them suitable for use in various analytical techniques .
Environmental Science: Pollutant Degradation
The compound’s derivatives could be explored for environmental applications, such as the degradation of pollutants. Their reactivity with various environmental contaminants could lead to the development of more efficient methods for cleaning up hazardous substances .
Agriculture: Pesticide and Herbicide Synthesis
In agriculture, research is being conducted to utilize this compound in the synthesis of pesticides and herbicides. Its reactivity with other chemicals can lead to the creation of compounds that are effective in controlling pests and weeds, contributing to increased agricultural productivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594690 | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-YL)-N-methylmethanamine | |
CAS RN |
675109-37-2 | |
| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






